Syringaresinol

Übersicht

Beschreibung

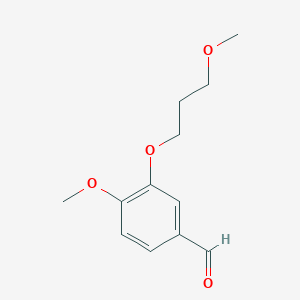

Syringaresinol is a naturally occurring bisphenol, derived from sinapic acid, known for its applications in polymer synthesis as an alternative to bisphenol A (BPA) (Janvier et al., 2017).

Synthesis Analysis

- Non-Isocyanate PolyUrethanes (NIPUs) Synthesis : Syringaresinol has been used in the synthesis of NIPUs, offering an eco-friendly alternative to traditional materials (Janvier et al., 2017).

- Optimized Biocatalytic Oxidative Process : Syringaresinol can be synthesized from sinapyl alcohol at a multigram scale, showing good thermal and antiradical activities (Jaufurally et al., 2016).

Molecular Structure Analysis

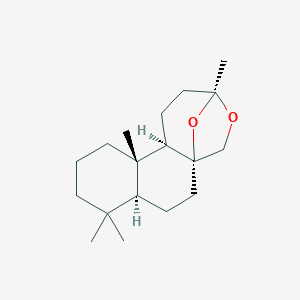

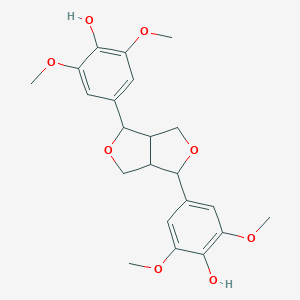

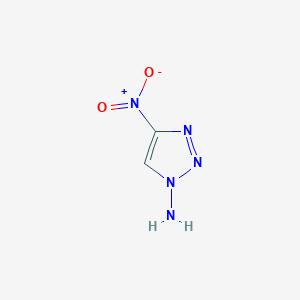

The crystal structure analysis of syringaresinol confirms its chemical structure as 2,6-bis-(4-hydroxy-3, 5-dimethoxyphenyl)-3, 7-dioxabicyclo[3.3.0]octane with a significant difference in bond lengths within its dioxabicyclo-octane nucleus (Bryan & Fallon, 1976).

Chemical Reactions and Properties

- Application in Polymer Synthesis : Syringaresinol derivatives have been successfully applied in polymer synthesis, showing excellent thermal stabilities and properties similar to BPA-based resins (Janvier et al., 2017).

Physical Properties Analysis

Syringaresinol-based thermoplastics display high molar mass, excellent thermal stabilities, and varying glass transition temperatures, making them suitable for various applications (Janvier et al., 2017).

Chemical Properties Analysis

- Thermal and Antiradical Activities : Syringaresinol exhibits good thermal stability and antiradical activities, making it a potential alternative in applications requiring these properties (Jaufurally et al., 2016).

- Biobased Monomers in ADMET Polymerization : Renewable α,ω-dienes prepared from syringaresinol showed excellent thermal stabilities and tunable glass transition temperatures in ADMET polymerizations (Hollande et al., 2016).

Wissenschaftliche Forschungsanwendungen

1. Alleviating Oxaliplatin-Induced Neuropathic Pain

- Summary of Application: Syringaresinol has been found to alleviate neuropathic pain symptoms induced by Oxaliplatin, a chemotherapeutic agent. This is achieved by inhibiting the inflammatory responses of spinal microglia .

- Methods of Application: The causality between microglial activation and Oxaliplatin-induced peripheral neuropathy (OIPN) was investigated by assessing cold and mechanical allodynia in mice after intrathecal injection of the serum supernatant from a BV-2 microglial cell line treated with oxaliplatin .

- Results or Outcomes: Syringaresinol treatment significantly ameliorated oxaliplatin-induced pain and suppressed microglial expression of inflammatory signaling molecules .

2. Resisting Sepsis-Induced Acute Lung Injury

- Summary of Application: Syringaresinol has been reported to resist sepsis-induced acute lung injury by suppressing pyroptosis via the Oestrogen Receptor-β Signalling Pathway .

- Methods of Application: The ALI model was induced by caecal ligation and puncture (CLP) in C57BL/6 mice, structural damage in the lung tissues was determined using haematoxylin and eosin (HE) staining, and the levels of related inflammatory cytokines and macrophage polarization were examined by enzyme-linked immunosorbent assays (ELISAs) and flow cytometry, respectively .

- Results or Outcomes: SYR pretreatment significantly reduced lung tissue histological damage, inhibited the production of proinflammatory cytokines and albumin in bronchoalveolar lavage fluid (BALF), and decreased myeloperoxidase (MPO) levels, thereby alleviating lung tissue injury .

3. Attenuating Tau Phosphorylation and Ameliorating Cognitive Dysfunction

- Summary of Application: Syringaresinol has been found to attenuate Tau phosphorylation and ameliorate cognitive dysfunction induced by sevoflurane in aged rats .

- Methods of Application: The impact of Syringaresinol on sevoflurane-induced cognitive impairment, glial activation, and neuronal apoptosis was assessed through behavioral tests (Morris water maze), immunofluorescence, Western blotting for key proteins involved in apoptosis and inflammation, and enzyme-linked immunosorbent assays for interleukin-1β, tumor necrosis factor-α, and interleukin-6 .

- Results or Outcomes: Syringaresinol treatment mitigated sevoflurane-induced cognitive decline, reduced microglial and astrocyte activation (decreased Iba-1 and GFAP expression), and countered neuronal apoptosis (reduced Bax, cleaved-caspase3, and cleaved-PARP expression). Syringaresinol also enhanced Sirtuin-1 (SIRT1) expression and reduced p-Tau phosphorylation .

4. Inhibition of Tobacco Mosaic Virus Replication

- Summary of Application: Syringaresinol-derived glucosides have been found to inhibit the replication of the tobacco mosaic virus .

- Results or Outcomes: The syringaresinol-derived glucosides were successful in inhibiting the replication of the tobacco mosaic virus .

5. Production of Biobased Chemicals

- Summary of Application: Syringaresinol is gaining considerable attention as an excellent alternative to petroleum-based bisphenol A . It can be produced renewably from lignocellulosic material through a one-pot biocatalytic cascade reaction .

- Methods of Application: The process consumes dihydrosinapyl alcohol, which can be produced renewably from the lignocellulosic material. A variant of eugenol oxidase was engineered for the oxidation of dihydrosinapyl alcohol into sinapyl alcohol with good conversion and chemoselectivity .

- Results or Outcomes: The study demonstrated the efficient production of syringaresinol from a compound that can be renewed by reductive catalytic fractionation of lignocellulose .

6. Protection Against Diabetic Nephropathy

Zukünftige Richtungen

Syringaresinol has shown potential in alleviating early diabetic retinopathy by downregulating HIF-1α/VEGF via activating Nrf2 antioxidant pathway . Another study suggested that Syringaresinol could be a potential therapeutic agent for the treatment of diabetic cardiomyopathy by inhibiting inflammation, fibrosis, and oxidative stress .

Eigenschaften

IUPAC Name |

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Syringaresinol | |

CAS RN |

1177-14-6, 21453-71-4 | |

| Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)